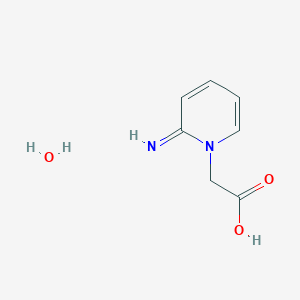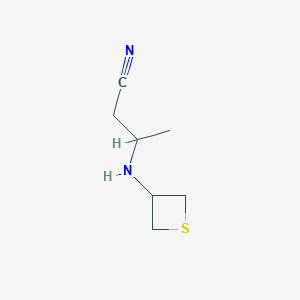
3-(Thietan-3-ylamino)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thietan-3-ylamino)butanenitrile is a chemical compound with the molecular formula C7H12N2S It contains a thietane ring, which is a four-membered sulfur-containing heterocycle, and a butanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thietan-3-ylamino)butanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical reactor.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic thioetherifications or cycloadditions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thietan-3-ylamino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring opens to form different products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thietan-3-ylamino)butanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Thietan-3-ylamino)butanenitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate different biochemical pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietane: A simple four-membered sulfur-containing ring.
Thiirane: A three-membered sulfur-containing ring.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness
3-(Thietan-3-ylamino)butanenitrile is unique due to the presence of both a thietane ring and a butanenitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2S |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
3-(thietan-3-ylamino)butanenitrile |
InChI |
InChI=1S/C7H12N2S/c1-6(2-3-8)9-7-4-10-5-7/h6-7,9H,2,4-5H2,1H3 |
InChI-Schlüssel |
WCRNZCWLNANPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)
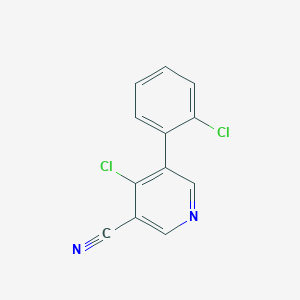

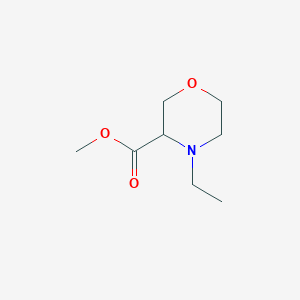
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
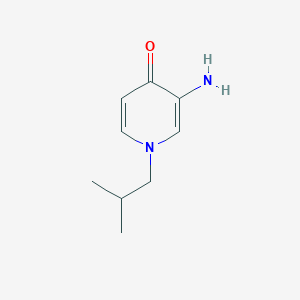
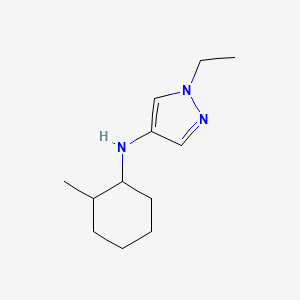
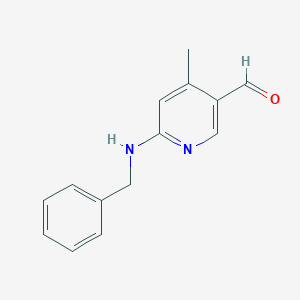

![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
